molecular formula C8H12O2 B3307845 Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- CAS No. 934-28-1

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-

Cat. No.: B3307845
CAS No.: 934-28-1
M. Wt: 140.18 g/mol
InChI Key: JESWDXIHOJGWBP-XVMARJQXSA-N
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Description

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- (CAS: 824-62-4; 934-28-1), also known as endo-norbornane-2-carboxylic acid, is a bicyclic carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . Its rigid norbornane skeleton imparts unique steric and electronic properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The endo configuration refers to the carboxylic acid group being positioned on the same face as the bridgehead hydrogen, a feature critical for its reactivity and interactions in supramolecular systems .

Synthesis:
The compound is typically synthesized via LiAlH₄ reduction of its ester precursor or chromatographic separation of endo/exo isomers from commercial mixtures. A reported yield of 81% was achieved using LiAlH₄ in dry ether .

Properties

IUPAC Name

(1R,2S,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESWDXIHOJGWBP-XVMARJQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-28-1
Record name Endo-bicyclo(2.2.1)heptane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include:

    Temperature: Moderate temperatures (around 60-80°C) are often used for the Diels-Alder reaction.

    Solvent: Organic solvents such as toluene or xylene are commonly employed.

    Catalysts: Lewis acids like aluminum chloride can be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of bicyclo[2.2.1]heptane-2-carboxylic acid, endo- may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The hydrogen atoms on the bicyclic ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications of Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-, also known as norbornane-2-carboxylic acid, is a bicyclic compound with a unique structure that includes a norbornane framework. Its structural features contribute to its stability and rigidity, rendering it useful in various chemical studies and applications.

Areas of Application

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- and its derivatives are utilized across several scientific disciplines:

  • Chemistry Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- serves as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
  • Biology It is investigated for its potential as a biochemical probe and in drug design.
  • Medicine It is explored for its therapeutic potential, particularly in the development of new pharmaceuticals. Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- (BCH) has demonstrated anticancer effects by inhibiting the proliferation of cancer cell lines and reducing cell viability in models of biliary tract cancer and other malignancies. There is also evidence suggesting it may have neuroprotective properties by enhancing insulin secretion, which could have implications for neurodegenerative diseases.
  • Industry It is utilized in the synthesis of polymers and other advanced materials.

Chemical Reactions and Properties

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation Oxidation reactions can introduce additional functional groups or modify existing ones, with reagents like potassium permanganate or chromium trioxide often used under acidic or basic conditions.
  • Reduction Reduction can alter the oxidation state of the compound, affecting its reactivity and properties, with hydrogen gas and a palladium catalyst or lithium aluminum hydride as typical reagents.
  • Substitution Substitution reactions can replace one functional group with another, using halogenating agents or nucleophiles under various conditions, depending on the desired product.

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- (BCH) exhibits significant biological activity, especially in medicinal chemistry and biochemistry. Its unique structure enables interactions with various biological targets, making it valuable for therapeutic applications. BCH primarily acts as an inhibitor of system L amino acid transporters, specifically LAT1 and LAT2, which can suppress cell growth and induce apoptosis in cancer cells, suggesting its potential in cancer therapy.

β-Amino Acid Derivatives

Methods have been established for synthesizing conformationally constrained β-proline mimics using bridgehead-substituted 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acids . Crystallographic, 1D- and 2D-NMR, and CD spectroscopic studies have shown that a bridgehead methoxymethyl substituent completely biases the cis-trans equilibrium to the cis-amide structure along the main chain, generating helical structures independently of the number of residues and the solvent .

Case Studies

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-carboxylic acid, endo- involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Endo vs. Exo Isomers

The stereochemistry of bicyclo[2.2.1]heptane derivatives significantly influences their physicochemical and biological properties:

Property Endo Isomer Exo Isomer Reference
Synthesis Yield 81% (via LiAlH₄ reduction) Lower yield due to steric hindrance
Bioactivity Potent cyclic nucleotide suppressor Similar activity (low stereo-specificity)
Thermal Stability Higher (mp: 331–333 K) Slightly lower
  • Key Finding : In thiophenecarboxylate derivatives, both endo and exo isomers of bicyclo[2.2.1]heptane-2-carboxylic acid showed comparable potency as cyclic nucleotide suppressors, suggesting minimal stereo-specificity in this application .

Bicyclo[2.2.1]heptane vs. Bicyclo[2.2.2]octane Derivatives

Expanding the bicyclic framework alters ring strain and functional group accessibility:

Compound Ring System Key Feature Application Reference
endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1] Amino group enhances blood-brain barrier transport inhibition Neurological studies
di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid [2.2.2] Larger ring reduces steric strain Synthetic intermediates
  • Notable Difference: Bicyclo[2.2.2]octane derivatives exhibit lower ring strain, enabling easier functionalization but reduced rigidity compared to [2.2.1] systems .

Substituted Derivatives

Functional group modifications dramatically alter reactivity and applications:

Derivative Substituent Key Property/Application Reference
3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)- (PKZ18) Thiazole-carbamoyl Anti-biofilm agent (MIC: 2 µg/mL for MRSA)
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid Hydroxyl Undergoes oxidative decarboxylation to oxazepine derivatives
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid Amino Inhibits leucine transport at blood-brain barrier
  • SAR Insight : Addition of electron-withdrawing groups (e.g., carbamoyl) enhances bioactivity, while hydroxyl groups increase susceptibility to oxidative transformations .

Comparison with Aromatic Carboxylic Acids

Norbornane-based acids offer advantages over planar aromatic counterparts:

Property Bicyclo[2.2.1]heptane-2-carboxylic acid Benzoic Acid
Rigidity High (restricts conformational freedom) Low
Metabolic Stability Resistant to cytochrome P450 oxidation Prone to hydroxylation
Solubility Lower (logP ~1.8) Higher (logP ~1.9)
  • Application: The norbornane scaffold’s rigidity improves target binding in enzyme inhibitors, as seen in PKZ18 derivatives .

Biological Activity

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-, is a bicyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H12_{12}O2_2
  • Molecular Weight : 140.18 g/mol
  • CAS Registry Number : 934-28-1

The compound features a bicyclic structure that includes a carboxylic acid group, which is crucial for its biological interactions. The presence of an amino group further enhances its reactivity and biological activity compared to other similar compounds .

Biological Activities

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-, exhibits several notable biological activities:

  • Inhibition of Amino Acid Transport : Research indicates that it blocks the transport of palmitic acid into proteins, suggesting its role as an inhibitor of certain amino acid transporters .
  • Insulin Secretion Modulation : Activation of glutamate dehydrogenase by this compound has been linked to enhanced glutamine oxidation and insulin secretion, indicating potential applications in diabetes management .
  • Anti-arrhythmic Properties : Compounds derived from this bicyclic structure have shown promise as anti-arrhythmic agents, particularly in the treatment of cardiac arrhythmias and related conditions .
  • Anticancer Activity : It has been observed that certain derivatives can induce apoptosis in cancer cells at specific concentrations, marking it as a candidate for cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and unique features of bicyclo[2.2.1]heptane-2-carboxylic acid with other related compounds:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octane-3-carboxylic acidBicyclicLarger ring system; different reactivity
Norbornene derivativeBicyclicMore flexible structure; varied functionalization
Bicyclo[4.4.0]decane-4-carboxylic acidBicyclicLarger ring size; different biological activity

Case Studies

Several studies have highlighted the therapeutic potential of bicyclo[2.2.1]heptane-2-carboxylic acid derivatives:

  • Study on Insulin Secretion : Maechler et al. demonstrated that this compound enhances insulin secretion via mitochondrial enzyme activation, providing insights into metabolic regulation in diabetes models .
  • Anti-arrhythmic Activity : A series of compounds derived from bicyclo[2.2.1]heptane have been tested for their efficacy in treating cardiac arrhythmias, showing promising results in preclinical trials .
  • Cancer Cell Apoptosis : Research has indicated that certain analogs can suppress cell growth and induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Q & A

Q. What are the common synthetic routes for preparing endo-bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives?

Methodological Answer: The synthesis of endo-bicyclo[2.2.1]heptane-2-carboxylic acid derivatives often involves:

  • Coupling Reactions : Reaction with amines (e.g., piperazine derivatives) using coupling agents like DPPA (diphenylphosphoryl azide) in toluene with triethylamine at 110°C, yielding ureas or amides .
  • Isocyanate Synthesis : Conversion of the carboxylic acid to isocyanate via Curtius rearrangement using DPPA and triethylamine, enabling further derivatization .
  • Hydroboration Attempts : Reactions with sodium borohydride under controlled conditions, though challenges in regioselectivity have been noted .

Q. Key Considerations :

  • Use anhydrous conditions for azide-based reactions to avoid side products.
  • Monitor reaction completion via nitrogen gas evolution or TLC analysis.

Q. How can the structure and purity of endo-bicyclo[2.2.1]heptane-2-carboxylic acid be confirmed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for bridgehead protons (δ ~1.5–2.5 ppm) and carboxylic acid protons (δ ~12 ppm, broad). Substituents like trifluoromethyl groups show distinct splitting (e.g., δ ~4.8 ppm for CF₃ in derivatives) .
    • ¹³C NMR : Carboxylic acid carbonyl carbon at δ ~170–175 ppm; bicyclic carbons appear between δ 20–50 ppm .
  • Mass Spectrometry : GC-MS or LC-MS confirms molecular ion peaks (e.g., m/z 140.18 for the parent acid) and fragmentation patterns .
  • Elemental Analysis : Matches calculated C, H, and O percentages (e.g., C₈H₁₂O₂: C 68.55%, H 8.63%, O 22.82%) .

Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian NMR simulations).

Q. What experimental considerations are critical for handling endo-bicyclo[2.2.1]heptane-2-carboxylic acid in laboratory settings?

Methodological Answer:

  • Storage : Store in sealed containers under dry conditions at room temperature to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to irritant properties (R36/38 hazard code). Avoid inhalation of vapors .
  • Solubility : Insoluble in water; use polar aprotic solvents (e.g., DMSO, DMF) for reactions .

Advanced Research Questions

Q. What strategies are employed to achieve regioselective functionalization of endo-bicyclo[2.2.1]heptane-2-carboxylic acid?

Methodological Answer:

  • Steric Control : The endo configuration directs reactions to the less hindered exo-face. For example, esterification at the 2-position is favored over bridgehead positions .
  • Catalytic Asymmetry : Organocatalysts (e.g., chiral amines) enable enantioselective [4+2] cycloadditions to access bicyclic carboxylates .
  • Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl esters) allows selective modification of other functional groups .

Case Study : Condensation with thiophene derivatives showed minimal stereospecificity, allowing substitution with multicyclic moieties without activity loss .

Q. How do computational methods contribute to understanding the reactivity of endo-bicyclo[2.2.1]heptane-2-carboxylic acid derivatives?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., cycloadditions) and transition states using software like Gaussian. For example, endo/exo selectivity in Diels-Alder reactions correlates with frontier molecular orbital interactions .
  • Molecular Dynamics : Simulate solvation effects to optimize reaction conditions (e.g., solvent choice for SN2 reactions) .
  • Docking Studies : Model interactions with biological targets (e.g., Edg-2 receptors) to guide SAR for pharmaceutical applications .

Validation : Compare computed NMR chemical shifts with experimental data .

Q. What are the mechanistic insights into the cycloaddition reactions involving endo-bicyclo[2.2.1]heptane-2-carboxylic acid?

Methodological Answer:

  • Electron-Deficient Dienophiles : The bicyclic framework acts as a strained diene in [4+2] cycloadditions. For example, reactions with maleic anhydride proceed via suprafacial electron transfer, stabilized by the carboxylic acid’s electron-withdrawing effect .
  • Steric Effects : The endo-carboxylic acid group hinders approach from the concave face, favoring exo-adduct formation .
  • Catalytic Enhancements : Lewis acids (e.g., AlCl₃) accelerate reactions by polarizing the dienophile .

Case Study : Synthesis of alkenyl nitrile electrophiles from 7,7-dimethyl-2-oxo derivatives demonstrated utility in covalent protein labeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-
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Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-

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